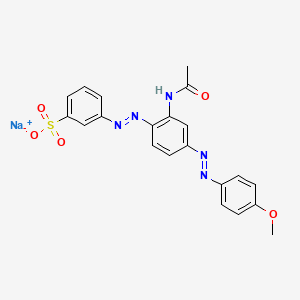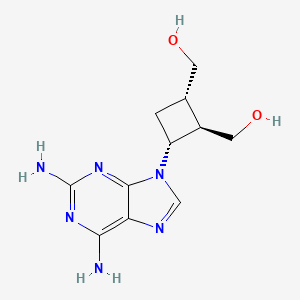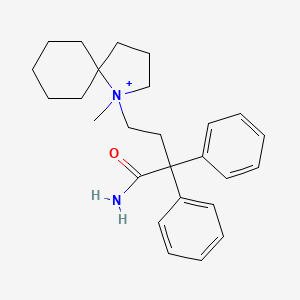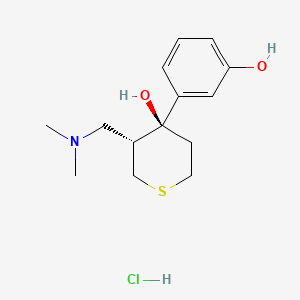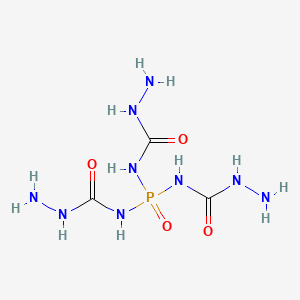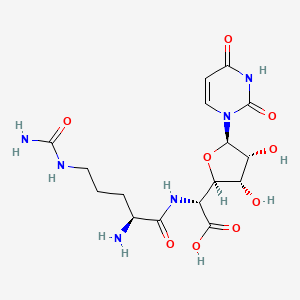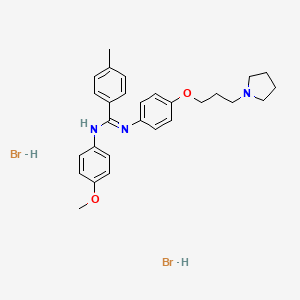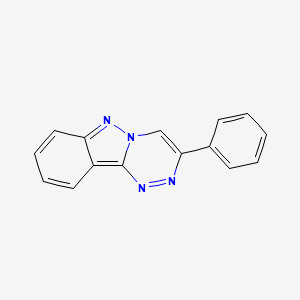
3-Phenyl(1,2,4)triazino(4,3-b)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl(1,2,4)triazino(4,3-b)indazole is a heterocyclic compound with the molecular formula C15H10N4 and a molecular weight of 246.27 g/mol . This compound is characterized by its unique structure, which includes a triazine ring fused to an indazole ring, with a phenyl group attached to the triazine ring. It is an achiral molecule with no defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl(1,2,4)triazino(4,3-b)indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-indazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with formic acid . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl(1,2,4)triazino(4,3-b)indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Phenyl(1,2,4)triazino(4,3-b)indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl(1,2,4)triazino(4,3-b)indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
Indazole: The parent compound of 3-Phenyl(1,2,4)triazino(4,3-b)indazole, with a simpler structure.
1,3,4-Thiadiazole: Another heterocyclic compound with similar biological activities.
Uniqueness
This compound is unique due to its fused triazine-indazole structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
85939-78-2 |
|---|---|
Molecular Formula |
C15H10N4 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
3-phenyl-[1,2,4]triazino[4,3-b]indazole |
InChI |
InChI=1S/C15H10N4/c1-2-6-11(7-3-1)14-10-19-15(17-16-14)12-8-4-5-9-13(12)18-19/h1-10H |
InChI Key |
NKMSLKKGBMODJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C4C=CC=CC4=N3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



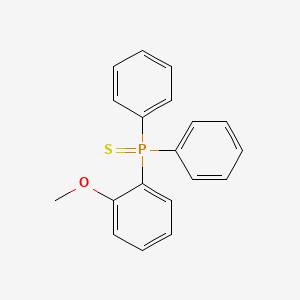
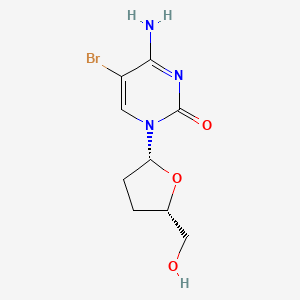
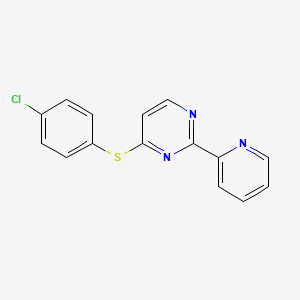
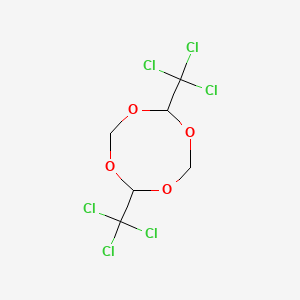
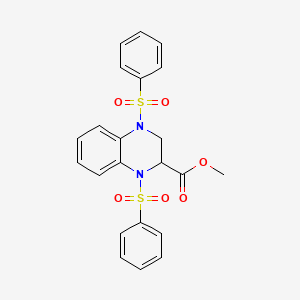
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
